4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a carboxamide group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethyl groups and the carboxamide functionality. The final step involves the attachment of the pyridin-4-ylmethyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide include:
- 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-13(2)21-22-17(12)18(23)20-16-5-3-14(4-6-16)11-15-7-9-19-10-8-15/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLUPDAZXPYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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